1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-11-6-5-7-24(10-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)8-9-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJNXUCRGATLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Thiadiazole Ring to the Purine Core: This step involves nucleophilic substitution reactions where the thiadiazole ring is introduced to the purine core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a purine core linked to a piperidine ring and a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 435.6 g/mol . The presence of sulfur and nitrogen heteroatoms in its structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. The incorporation of the thiadiazole ring in this compound may enhance its effectiveness against various pathogens. Studies have shown that similar compounds demonstrate activity against drug-resistant strains of bacteria .
Anticancer Potential
The purine derivatives have been explored for their anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair .
Neurological Applications
Given the piperidine component's known effects on neurotransmitter systems, this compound may have applications in treating neurological disorders. Research into piperidine derivatives has suggested potential benefits in modulating dopamine and serotonin receptors .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited significant activity against Mycobacterium tuberculosis and other resistant bacterial strains. The study utilized the resazurin microplate assay method to assess activity levels .
| Compound | Activity Against | Method Used |
|---|---|---|
| Thiadiazole Derivative A | M. tuberculosis | Resazurin Microplate Assay |
| Thiadiazole Derivative B | E. coli | Disk Diffusion Method |
Case Study 2: Anticancer Activity
Another study focused on purine derivatives showed promising results in inhibiting cancer cell growth. The compound was tested against human breast cancer cell lines using MTT assays to measure cell viability post-treatment. Results indicated that the compound significantly reduced cell viability compared to control groups .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
| MDA-MB-231 | 20 | 48 hours |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the purine core via cyclization reactions.
- Introduction of the piperidine ring through alkylation methods.
- Synthesis of the thiadiazole moiety using condensation reactions with appropriate thioketones.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-Dione Derivatives
Key Observations :
8-Position Substitutions : Methylpiperidine (target compound) vs. pyrrolidine () or piperazine () alters ring size and nitrogen content, affecting lipophilicity and target affinity.
Linker Groups : The sulfanyl-ethyl chain in the target compound may offer greater conformational flexibility compared to the acetyl-piperazine linker in .
Table 2: Activity Comparison of Purine-Dione Derivatives
Critical Analysis :
- The 1,3,4-thiadiazole group (electron-withdrawing) could synergize with the purine-dione core to enhance receptor binding, as seen in related acetylcholinesterase inhibitors .
Biological Activity
The compound 1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities due to its unique structural components. This compound features a purine backbone, a thiadiazole moiety, and a piperidine ring, which may confer distinct pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 341.41 g/mol. The presence of nitrogen and sulfur heteroatoms in its structure allows for various chemical interactions that can influence its biological activity.
1. Cytotoxicity and Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 0.28 | |
| Thiadiazole Derivative B | HCT116 (Colon Cancer) | 3.29 | |
| Thiadiazole Derivative C | A549 (Lung Cancer) | 0.52 |
These compounds often show better activity than established chemotherapeutics like doxorubicin and bleomycin.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and apoptosis. For example:
- Inhibition of Tubulin Polymerization : Some thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division.
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiadiazole ring significantly affect the biological efficacy of the compounds. Substituents at specific positions on the thiadiazole ring can enhance anticancer activity by altering the compound's lipophilicity and ability to penetrate cellular membranes.
Case Studies
Several studies have explored the anticancer potential of thiadiazole derivatives:
- Study on MCF-7 Cells : A series of modified thiadiazoles were evaluated for their cytotoxic effects on MCF-7 cells. The most potent compound achieved an IC50 value of 0.28 µM, demonstrating significant antiproliferative activity compared to traditional agents .
- Thiadiazole Derivatives Against HCT116 Cells : Another study reported that certain thiadiazole derivatives exhibited IC50 values as low as 3.29 µM against HCT116 cells, indicating promising potential for further development as anticancer agents .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can its purity be validated?
The compound is synthesized via multi-step reactions involving cyclocondensation, alkylation, and functional group modifications. A typical approach includes:
- Cyclocondensation of intermediates using reagents like phosphorous oxychloride under reflux conditions.
- Alkylation with benzyl chlorides or chloroacetamides to introduce substituents like the 3-methylpiperidin-1-yl group .
- Validation of purity via 1H NMR (e.g., δ 1.31–8.11 ppm for substituent protons) and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Initial antimicrobial screening uses agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) assays with concentrations ranging from 0.5–128 µg/mL.
- Structure-activity relationships (SAR) are inferred by comparing activity against analogs with varying thiadiazole or piperidine substituents .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the purine-dione core).
- 1H/13C NMR resolves substituent positions (e.g., methylpiperidine protons at δ 1.2–3.5 ppm) .
- X-ray crystallography (if applicable) validates stereochemistry and crystal packing .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole-sulfanyl-ethyl substituent?
- Reaction temperature control : Maintaining 60–80°C during cyclocondensation improves yields by 15–20%.
- Catalyst screening : Use of imidazole derivatives or Lawesson’s reagent enhances sulfur incorporation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions in alkylation steps .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Swapping the 5-methyl-1,3,4-thiadiazole with oxadiazole or triazole groups to assess antimicrobial potency shifts .
- Molecular docking : Simulations against bacterial enzymes (e.g., DNA gyrase) identify critical binding interactions (e.g., hydrogen bonding with the purine-dione core) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Batch-to-batch variability checks : Ensure consistent purity (>95% via HPLC) and confirm stereochemical integrity.
- Standardized assay protocols : Use CLSI guidelines for MIC assays to minimize inter-lab variability .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 8-(1H-benzimidazol-2-ylsulfanyl) analogs) to identify trends .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Fluorescence quenching assays : Monitor interactions with bacterial DNA or proteins (e.g., ΔFmax changes indicate binding affinity).
- Metabolomic profiling : Track disruptions in microbial metabolic pathways (e.g., folate synthesis) via LC-MS .
- Resistance induction studies : Serial passage experiments under sub-MIC conditions identify potential resistance mechanisms .
Q. How do structural analogs compare in terms of stability and reactivity?
- Thermogravimetric analysis (TGA) : The compound decomposes at ~220°C, whereas benzimidazole analogs show higher thermal stability (up to 250°C) .
- Hydrolytic stability : The thiadiazole-sulfanyl group is prone to oxidation; stability improves with electron-withdrawing substituents (e.g., nitro groups) .
Methodological and Technical Considerations
Q. What protocols ensure safe handling of intermediates during synthesis?
- Phosphorous oxychloride requires inert atmosphere handling due to moisture sensitivity.
- Thiol-containing intermediates are stabilized with antioxidants (e.g., BHT) to prevent disulfide formation .
Q. Which databases or tools are recommended for spectral data comparison?
- PubChem and Reaxys provide reference NMR/MS spectra for validation.
- SciFinder is used to retrieve synthetic protocols for analogous purine-dione derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
